

# "comparative cost-effectiveness of different synthetic routes to 3-Cyano-4-methoxybenzoic acid"

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## Compound of Interest

Compound Name: 3-Cyano-4-methoxybenzoic acid

Cat. No.: B058028

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## A Comparative Guide to the Synthetic Routes of 3-Cyano-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic pathways to produce **3-Cyano-4-methoxybenzoic acid**, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on cost-effectiveness, reaction efficiency, and safety considerations, supported by experimental data and detailed protocols.

### Executive Summary

Three primary synthetic routes to **3-Cyano-4-methoxybenzoic acid** are evaluated, each originating from a different commercially available starting material:

- Route 1: From 4-Methoxybenzoic Acid. This classic route involves nitration, reduction, and a Sandmeyer reaction. It is a well-established pathway but involves hazardous reagents and intermediates.
- Route 2: From Methyl 4-hydroxybenzoate. This modern approach involves formylation, conversion of the aldehyde to a nitrile, methylation, and hydrolysis. It notably avoids the use of highly toxic cyanide salts in the cyanation step.

- Route 3: From 3-Amino-4-methoxytoluene. This route utilizes a Sandmeyer reaction to introduce the cyano group, followed by oxidation of the toluene methyl group. However, the final oxidation step is often associated with low yields.

The analysis suggests that Route 2 offers the most promising balance of safety, cost-effectiveness, and efficiency for large-scale production due to its avoidance of toxic cyanides and potentially high overall yield.

## Comparative Data Overview

The following tables summarize the estimated yields, starting material costs, and overall cost-effectiveness for each synthetic route. Prices are estimates based on commercially available data for bulk quantities and are subject to change.

Table 1: Per-Step and Overall Yield Comparison

Route	Step 1: Functional Group Intro.	Step 2: Intermediat e Conversion	Step 3: Final Modificatio n	Step 4: Hydrolysis	Estimated Overall Yield
Route 1	Nitration (~88%)	Reduction (~90%)	Sandmeyer Cyanation (~82%)	N/A	~65%
Route 2	Formylation & Cyanation (~42-70%)	Methylation (~95%)	Hydrolysis (~98%)	N/A	~39-65%
Route 3	Sandmeyer Cyanation (~82%)	Oxidation (~40%)	N/A	N/A	~33%

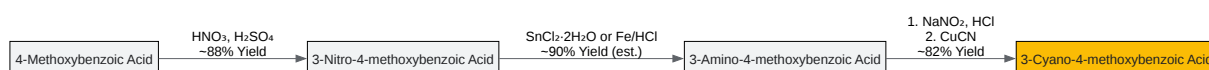
Table 2: Starting Material Cost-Effectiveness Analysis

Starting Material	Supplier Example	Approx. Cost (USD/kg)	Molar Mass (g/mol )	Cost per Mole (USD)
4-Methoxybenzoic Acid	Sigma-Aldrich	\$50	152.15	\$7.61
Methyl 4-hydroxybenzoate	Thermo Fisher	\$194 (1kg)[1]	152.15	\$29.52
3-Amino-4-methoxytoluene	TCI Chemicals	~\$5,000 (est.)	137.18	~\$685.90

## Detailed Synthetic Route Analysis

### Route 1: Synthesis from 4-Methoxybenzoic Acid

This three-step synthesis is a traditional and well-documented approach. It begins with the electrophilic nitration of 4-methoxybenzoic acid (anisic acid), followed by the reduction of the resulting nitro group to an amine, and finally, the conversion of the amine to the target nitrile via a Sandmeyer reaction.



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Caption: Synthetic pathway from 4-Methoxybenzoic Acid.

Advantages:

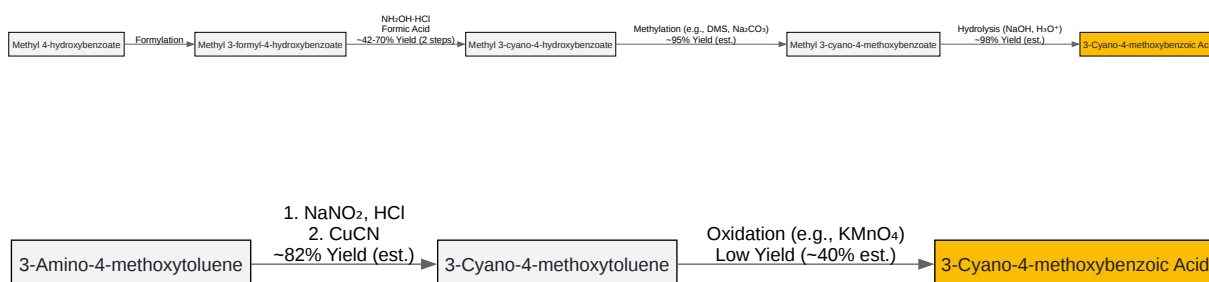
- Uses a readily available and inexpensive starting material.
- The individual reactions (nitration, reduction, Sandmeyer) are standard, well-understood transformations in organic chemistry.

Disadvantages:

- Involves the use of highly corrosive and hazardous concentrated acids ( $\text{H}_2\text{SO}_4$ ,  $\text{HNO}_3$ ).
- The intermediate 3-nitro-4-methoxybenzoic acid is a potentially explosive nitro-aromatic compound.
- The Sandmeyer reaction requires stoichiometric amounts of copper(I) cyanide, a highly toxic reagent, and generates significant copper-containing waste. The diazotization step involves an unstable diazonium salt intermediate.

## Route 2: Synthesis from Methyl 4-hydroxybenzoate

This route offers a more modern and potentially safer alternative by avoiding a Sandmeyer reaction. The key transformation is the conversion of a formyl group into a nitrile, which circumvents the use of toxic metal cyanides.



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## References

- 1. Methyl 4-hydroxybenzoate ReagentPlus , = 99.0 , crystalline 99-76-3 [sigmaaldrich.com]
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